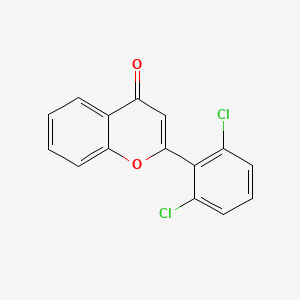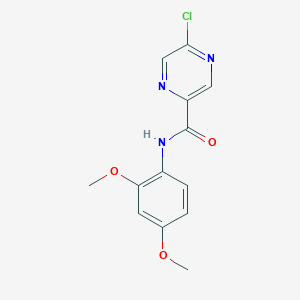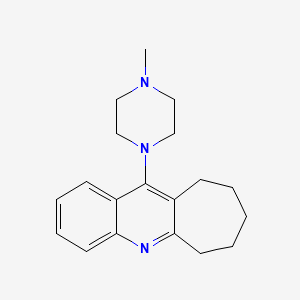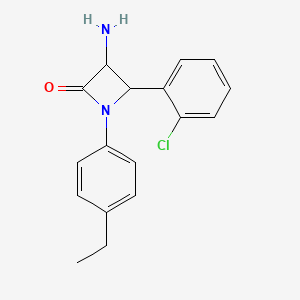
1,2-Propanediol, 3-nitro-1-(4-octylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- is a chemical compound with the molecular formula C17H25NO3. This compound is characterized by the presence of a nitro group (-NO2) and an octylphenyl group attached to a propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- can be achieved through several synthetic routes. One common method involves the nitration of 1-(4-octylphenyl)-1,2-propanediol using nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding aldehydes or ketones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products
Reduction: 1,2-Propanediol, 3-amino-1-(4-octylphenyl)-
Oxidation: 1,2-Propanediol, 3-nitro-1-(4-octylphenyl) ketone
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways by binding to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
- 3-Nitro-1-(4-octylphenyl)-1-propanone
- 3-Nitro-1-(4-octylphenyl)propan-1-ol
- Fingolimod Hydrochloride
Uniqueness
1,2-Propanediol, 3-nitro-1-(4-octylphenyl)- is unique due to its specific structural features, including the presence of both a nitro group and an octylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C17H27NO4 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
3-nitro-1-(4-octylphenyl)propane-1,2-diol |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)17(20)16(19)13-18(21)22/h9-12,16-17,19-20H,2-8,13H2,1H3 |
InChIキー |
DEWYDRYRAHOGBA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C(C(C[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)


![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)


![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)


![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
